1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea
Description
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12-5-3-4-6-14(12)20-17(21)19-10-18(2,22)13-7-8-15-16(9-13)24-11-23-15/h3-9,22H,10-11H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNKUVCKVZLYJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea is a synthetic compound that belongs to the class of urea derivatives. This compound exhibits significant potential for various biological activities due to its unique chemical structure, which includes a benzo[d][1,3]dioxole moiety and hydroxypropyl groups. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 344.37 g/mol. The compound's structure can be represented as follows:
This compound features:
- A benzo[d][1,3]dioxole ring, which is known for enhancing interactions with biological targets.
- A hydroxypropyl group that can participate in hydrogen bonding.
- An o-tolyl group that may contribute to the lipophilicity and biological activity of the compound.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing benzo[d][1,3]dioxole have been shown to inhibit cancer cell proliferation in various in vitro studies. A study on related compounds demonstrated significant antiproliferative effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- The benzo[d][1,3]dioxole moiety may facilitate binding to hydrophobic pockets in proteins.
- The hydroxypropyl group enhances the compound's solubility and interaction with biological membranes.
- The overall structure allows for modulation of enzyme activities and receptor interactions, potentially leading to therapeutic effects.
Case Studies
Several studies have explored the biological implications of compounds structurally similar to this compound:
- Study on Urea Derivatives : Research on urea derivatives indicated that modifications in the aromatic rings could significantly enhance their anticancer activity. Compounds with electron-donating groups showed improved potency against various cancer cell lines .
- Antimicrobial Activity : A subset of studies reported that related compounds exhibited antimicrobial effects against both bacterial and fungal strains. The presence of the benzo[d][1,3]dioxole structure was crucial for this activity .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| This compound | Anticancer | MDA-MB-231 | 12 |
| 4,6-disubstituted UBTs | Antimicrobial | E. coli | 25 |
| 2-thiouracil derivatives | Antiproliferative | SK-Hep-1 | 15 |
Comparison with Similar Compounds
Comparison with Structural Analogs
This section evaluates the compound against structurally related molecules, focusing on substituent effects, synthetic yields, and physicochemical properties.
Substituted Urea Derivatives
a) 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1396799-02-2)
- Structure : Differs by substitution of the o-tolyl group with a 2-(trifluoromethyl)phenyl group.
- Molecular Weight : 382.3 g/mol (vs. ~356.4 g/mol for the o-tolyl analog, estimated).
- The o-tolyl group offers a balance of moderate hydrophobicity and steric hindrance, which may favor target selectivity .
b) 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea (CAS 1448054-84-9)
- Structure : Replaces benzo[d][1,3]dioxole with benzofuran and incorporates a difluorophenyl group.
- Key Differences : The benzofuran moiety lacks the methylenedioxy bridge, reducing electron density. Fluorine atoms on the phenyl ring enhance electronegativity and may improve blood-brain barrier penetration compared to the o-tolyl group .
Non-Urea Analogs with Benzo[d][1,3]dioxole Moieties
a) 3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (Coumarin Derivative, 32% yield)
- Structure : Coumarin core with a benzo[d][1,3]dioxole substituent.
- Key Differences: The coumarin scaffold introduces a rigid planar structure, favoring π-π stacking interactions. The lower synthetic yield (32% vs. 58% for urea derivatives in ) suggests higher reactivity challenges in coumarin synthesis .
b) Solid Forms of 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)...) Benzoic Acid (Patent US 2008/085456)
- Structure : Difluorinated benzo[d][1,3]dioxole attached to a cyclopropane-carboxamide-pyridine-benzoic acid core.
- Key Differences : Fluorination increases metabolic stability and bioavailability. The carboxylic acid group enhances solubility but may limit membrane permeability compared to urea derivatives .
Research Findings and Implications
- Substituent Effects : The o-tolyl group in the target compound provides a strategic compromise between steric bulk and lipophilicity, avoiding the extreme hydrophobicity of trifluoromethyl groups or the polarity of carboxylic acids.
- Synthetic Accessibility : Urea derivatives generally exhibit higher yields (e.g., 58% in ) compared to coumarin analogs, likely due to milder reaction conditions for urea bond formation .
- Biological Relevance : The benzo[d][1,3]dioxole moiety is a conserved feature across analogs, suggesting its critical role in target engagement, possibly through interactions with aromatic residues in enzymes or receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
